Methyl 3-bromo-6-chloropyrazine-2-carboxylate
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Overview
Description
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is a heterocyclic compound with the molecular formula C₆H₄BrClN₂O₂. It is characterized by the presence of bromine, chlorine, and a pyrazine ring, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of 3,6-dichloropyrazine-2-carboxylic acid with bromine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and the use of solvents like acetic acid to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise reaction conditions, thereby optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide, typically under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to achieve high yields.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
Methyl 3-bromo-6-chloropyrazine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets . The pyrazine ring structure facilitates the compound’s integration into various biochemical pathways, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-3-chloropyrazine-2-carboxylate
- Methyl 3,6-dichloropyrazine-2-carboxylate
- Methyl 5-bromopyridine-2-carboxylate
Uniqueness
Methyl 3-bromo-6-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both bromine and chlorine atoms in the pyrazine ring enhances its versatility in synthetic applications and its potential as a pharmacophore .
Properties
IUPAC Name |
methyl 3-bromo-6-chloropyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAYXNFNZKQGNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718759 |
Source
|
Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13457-28-8 |
Source
|
Record name | Methyl 3-bromo-6-chloropyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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